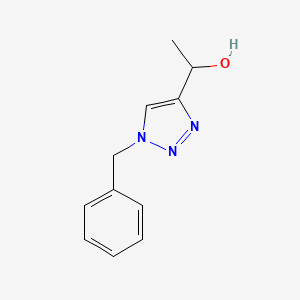

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Übersicht

Beschreibung

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the following steps:

Huisgen 1,3-dipolar cycloaddition: This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles.

Reduction: The resulting triazole can be further reduced to obtain the desired ethan-1-ol derivative.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the ethan-1-ol position undergoes oxidation to form carbonyl derivatives.

Reagents & Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the primary alcohol to a ketone under acidic conditions .

-

Chromium trioxide (CrO₃) : Effective in anhydrous environments for selective oxidation .

Products

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 1-(1-Benzyl-1H-triazol-4-yl)ethanol | KMnO₄ (H₂SO₄) | 1-(1-Benzyl-1H-triazol-4-yl)ethan-1-one | 98% |

Mechanistic Insight

The oxidation proceeds via a two-electron transfer mechanism, forming a ketone intermediate stabilized by conjugation with the triazole ring .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Reagents & Conditions

-

Acetic anhydride : Forms acetate esters under mild conditions (room temperature, catalytic H₂SO₄) .

-

Tosyl chloride : Produces sulfonate esters in the presence of pyridine .

Example Reaction

Applications

-

Tosylate intermediates enable nucleophilic substitution reactions (e.g., SN2 with amines or thiols) .

Nucleophilic Substitution

The benzyl group on the triazole ring can undergo substitution under electrophilic conditions.

Reagents & Conditions

-

Benzyl halides : Participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles .

-

Phenylacetylene : Forms biaryl triazole derivatives via click chemistry .

Case Study

Reaction with phenylacetylene in aqueous CuCl₂ under green LED irradiation yields 1-benzyl-4-phenyl-1H-triazole (85% yield) .

Stability Under Synthetic Conditions

The compound remains stable under common reaction environments:

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- IUPAC Name : 1-(1-benzyltriazol-4-yl)ethanol

- CAS Number : 1610380-86-3

Structure

The structure of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol features a benzyl group attached to a triazole ring and an alcohol functional group. This unique structure contributes to its diverse chemical reactivity and biological properties.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Antiviral Properties : Recent investigations into triazole derivatives have suggested potential antiviral activities against viruses such as HIV. The incorporation of triazole moieties into antiviral compounds enhances their efficacy by improving interaction with viral targets .

Chemical Synthesis

Click Chemistry : The compound is often utilized in click chemistry reactions due to its azide and alkyne functionalities. This method allows for the rapid synthesis of complex molecules through simple reaction conditions. The versatility of this compound in these reactions facilitates the development of new materials and pharmaceuticals .

Material Science

Polymer Development : Triazole-containing compounds are being explored for their role in creating novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can improve their performance in various applications .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Biologically Active Compounds

In another research effort focused on synthesizing triazole-based compounds for medicinal purposes, researchers utilized this compound as a key intermediate. The study highlighted how modifications to the triazole ring could lead to improved biological activity against specific cancer cell lines .

Wirkmechanismus

The mechanism of action of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions, stabilizing them and enhancing their catalytic properties .

Vergleich Mit ähnlichen Verbindungen

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other triazole derivatives:

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various applications.

Biologische Aktivität

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a member of the 1,2,3-triazole family of compounds, which are known for their diverse biological activities. This article explores the compound's biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings and case studies.

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- CAS Number : 943432-02-8

The compound features a triazole ring that contributes to its stability and biological activity. The triazole moiety is recognized for its ability to interact with various biological targets, including proteins involved in cell division and signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-benzyl-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. A study evaluating sixteen derivatives found that while some showed weak inhibition against Staphylococcus aureus and Escherichia coli, others displayed promising antioxidant properties through DPPH scavenging assays .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 5d | E. coli AO11 | 50 - 400 | Weak |

| 5l | S. aureus ATCC 29213 | 100 - 400 | Moderate |

| 5g | Shigella dysenteriae | Not specified | Non-active |

The findings suggest that while these compounds may not be suitable as standalone antimicrobial agents, they could serve as scaffolds for further modifications to enhance their efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A notable study reported that certain derivatives induced apoptosis in cancer cell lines such as HeLa and BT-474 by inhibiting tubulin polymerization . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

Table 2: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |

| Other Compounds | HeLa | Varies (not specified) | Induction of apoptosis |

The induction of apoptosis was confirmed through flow cytometric analysis and staining assays, indicating significant cell cycle arrest at sub-G1 and G2/M phases .

Case Studies

Several case studies have highlighted the potential applications of triazole derivatives in drug development:

- Cytotoxicity Studies : A series of substituted triazoles were synthesized and tested against various cancer cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

- Antioxidant Properties : The antioxidant capacity of certain triazole derivatives was evaluated using DPPH assays. Compounds with hydroxyl substitutions showed the highest scavenging activities, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

1-(1-benzyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHOPRBQUJHPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.